molecular formula C19H21BrN4O B2635219 1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine CAS No. 2034565-93-8

1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine

Cat. No.: B2635219
CAS No.: 2034565-93-8
M. Wt: 401.308
InChI Key: ZNAKJZYHOQFKPQ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine is a complex organic compound that features a piperazine ring, a brominated benzoyl group, and a cyclopenta[c]pyridazine moiety

Scientific Research Applications

1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be explored for its potential use in the development of new materials or as a precursor for other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Cyclopenta[c]pyridazine Formation: The cyclopenta[c]pyridazine ring is synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazines and dicarbonyl compounds.

    Piperazine Coupling: The final step involves coupling the brominated benzoyl group and the cyclopenta[c]pyridazine moiety with piperazine through nucleophilic substitution or amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination, sodium hydride for deprotonation and subsequent nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-3-methylpyridin-2-yl)piperazine: A related compound with a similar piperazine and brominated benzoyl structure but differing in the pyridazine moiety.

    Pyridazinone Derivatives: Compounds containing the pyridazinone ring, which share some structural similarities and biological activities.

Uniqueness

1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine is unique due to its specific combination of structural elements, which confer distinct physicochemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-13-5-6-15(20)12-16(13)19(25)24-9-7-23(8-10-24)18-11-14-3-2-4-17(14)21-22-18/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAKJZYHOQFKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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